

Dosing and administration of VEGFR-2-IN-5 hydrochloride in animals

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Compound of Interest

Compound Name: VEGFR-2-IN-5 hydrochloride

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Application Notes and Protocols for VEGFR-2-IN-5 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes and protocols are intended for research purposes only. The information provided is based on the known chemical properties of **VEGFR-2-IN-5 hydrochloride** and established methodologies for evaluating VEGFR-2 inhibitors in animal models. Specific dosages and administration protocols for **VEGFR-2-IN-5 hydrochloride** have not been extensively published. Therefore, the following protocols should be considered as a starting point, and researchers must conduct dose-finding and tolerability studies to establish optimal experimental conditions.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] This process is critical for tumor growth and metastasis, making VEGFR-2 a key target in oncology research.[1] [3] **VEGFR-2-IN-5 hydrochloride** is a small molecule inhibitor of the VEGFR-2 tyrosine kinase. [4][5][6][7] Upon activation by its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PLCy-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[1][3][8][9] By



inhibiting VEGFR-2, this compound is expected to block these pro-angiogenic signals, thereby impeding tumor vascularization and growth.

These application notes provide a summary of the compound's properties and generalized protocols for its preparation and evaluation in preclinical animal models.

Compound Properties

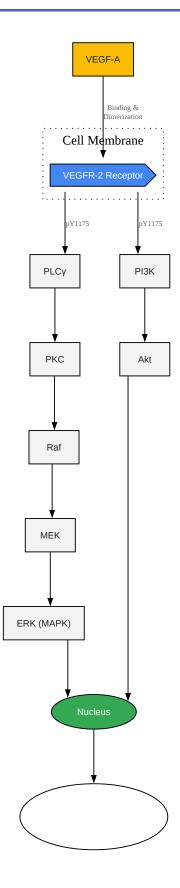
All quantitative data for **VEGFR-2-IN-5 hydrochloride** are summarized in the table below for easy reference.

Property	Value	Reference(s)	
Chemical Name	VEGFR-2-IN-5 hydrochloride	[4][6]	
Molecular Formula	C19H25ClN8	[4][6]	
Molecular Weight	400.91 g/mol	[4][6]	
CAS Number	2700435-52-3	[4]	
Appearance	Solid (Off-white to light yellow)	[4]	
Solubility (in vitro)	DMSO: 230 mg/mL (573.69 mM) (ultrasonic)	[4]	
H ₂ O: 100 mg/mL (249.43 mM) (ultrasonic)	[4][5]		
Storage (in solvent)	-80°C for 6 months; -20°C for 1 month (under nitrogen)	[4][6]	

Signaling Pathway and Experimental Workflow VEGFR-2 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by VEGF binding to VEGFR-2, which are the targets of inhibition by **VEGFR-2-IN-5 hydrochloride**.





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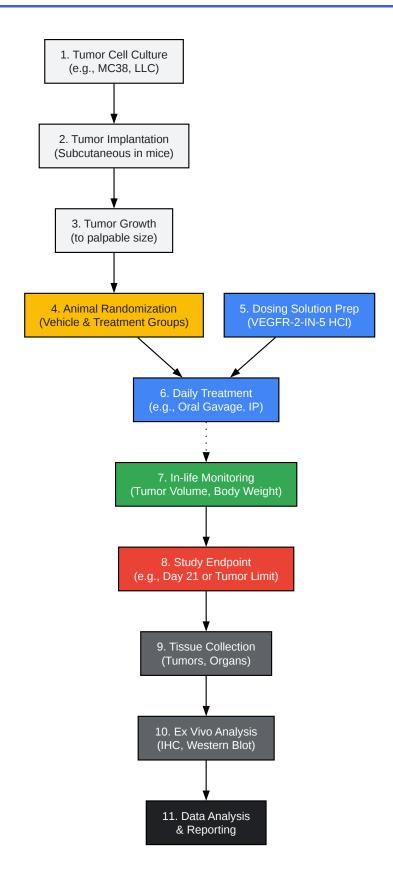
Caption: VEGFR-2 signaling cascade initiated by VEGF binding.



General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a VEGFR-2 inhibitor in a preclinical tumor model.





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Caption: Workflow for in vivo efficacy testing of VEGFR-2 inhibitors.



Experimental Protocols

Protocol 1: Preparation of Dosing Solution for Animal Studies

This protocol describes the preparation of a vehicle formulation suitable for administering a moderately hydrophobic compound like **VEGFR-2-IN-5** hydrochloride to animals. Note: Vehicle suitability must be confirmed for the chosen administration route and animal model.

Materials:

- VEGFR-2-IN-5 hydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
- Vortex mixer
- Sonicator (water bath)

Procedure:

- Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, dose level (e.g., mg/kg), average animal weight (g), and dosing volume (e.g., 100 μL per 20 g mouse). Always prepare a 10-20% overage.
 - $\circ~$ Example Calculation: For a 20 mg/kg dose in 10 mice (avg. 20 g each) with a 100 μL dosing volume:
 - Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg



- Concentration needed = 0.4 mg / 0.1 mL = 4 mg/mL
- Total volume for 10 mice = 10 * 100 μL = 1 mL. With 20% overage, prepare 1.2 mL.
- Total drug needed = 4 mg/mL * 1.2 mL = 4.8 mg.
- Prepare Stock Solution:
 - Weigh the required amount of VEGFR-2-IN-5 hydrochloride into a sterile tube.
 - Add the minimum volume of DMSO required for complete dissolution. Based on solubility data (230 mg/mL), this volume will be small.[4]
 - Vortex and sonicate briefly until the powder is fully dissolved, creating a clear stock solution.
- Prepare Final Vehicle Formulation: A common vehicle for oral or intraperitoneal (IP) administration is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.
 - In a new sterile conical tube, add the required volume of the DMSO stock solution.
 - Add PEG300 and vortex to mix.
 - Add Tween 80 and vortex thoroughly.
 - Slowly add the saline or PBS while vortexing to prevent precipitation. The final solution should be clear. If precipitation occurs, formulation optimization is required.
- Storage and Use:
 - Use the dosing solution immediately or store it at 4°C for short-term use (verify stability).
 For longer-term storage, aliquots should be kept at -20°C or -80°C.[4]
 - Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: General In Vivo Efficacy Study in a Murine Xenograft Model



This protocol provides a general framework for assessing the anti-tumor efficacy of **VEGFR-2-IN-5 hydrochloride**. Studies with other VEGFR-2 inhibitors in mice have used doses ranging from 5 mg/kg to 80 mg/kg daily.[10][11] A dose-response study is recommended to determine the optimal dose.

Objective: To evaluate the effect of **VEGFR-2-IN-5 hydrochloride** on the growth of subcutaneously implanted tumors in mice.

Materials and Methods:

- Animal Model: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) appropriate for the selected human tumor cell line, or syngeneic models (e.g., C57BL/6) for murine cell lines (e.g., B16.F10 melanoma, Lewis Lung Carcinoma).[10]
- Cell Line: A tumor cell line known to be responsive to anti-angiogenic therapy (e.g., MC38 colon adenocarcinoma).[11][12]
- Reagents: VEGFR-2-IN-5 hydrochloride dosing solution (from Protocol 1), Vehicle control solution, cell culture media, Matrigel (optional).
- Equipment: Calipers, analytical balance, gavage needles or syringes for IP injection.

Procedure:

- Tumor Cell Implantation:
 - Harvest tumor cells during their logarithmic growth phase.
 - Resuspend cells in sterile PBS or culture medium (often mixed 1:1 with Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor animals daily for tumor growth.



- Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
- Example Groups:
 - Group 1: Vehicle Control (e.g., 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)
 - Group 2: VEGFR-2-IN-5 hydrochloride (Low Dose, e.g., 10 mg/kg)
 - Group 3: VEGFR-2-IN-5 hydrochloride (High Dose, e.g., 40 mg/kg)
 - Group 4: Positive Control (e.g., another known VEGFR-2 inhibitor)
- Drug Administration:
 - Administer the compound or vehicle daily (or as determined by pharmacokinetic studies)
 via the chosen route (e.g., oral gavage, IP injection).
 - The volume is typically 5-10 mL/kg (e.g., 100-200 μL for a 20g mouse).
- Monitoring and Endpoints:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²)/2.
 - Record animal body weight at the same frequency to monitor toxicity.
 - The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21 days).
- Data Analysis:
 - Plot mean tumor volume ± SEM for each group over time.
 - Calculate Tumor Growth Inhibition (TGI) at the end of the study.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.



Representative Data for VEGFR-2 Inhibitors

Since specific in vivo efficacy data for **VEGFR-2-IN-5 hydrochloride** is not publicly available, the following table summarizes representative results from studies with other VEGFR-2 inhibitors to provide context for expected outcomes.

Compound	Animal Model	Dose & Route	Key Findings	Reference(s)
DC101	MC38 Tumor- bearing Mice	5, 20, 40 mg/kg (single dose)	Dose-dependent increase in intra-tumor T-cell infiltration.	[11]
DC101	Mice with Peritoneal Metastases	Not specified	30% increase in median survival.	[13]
Vandetanib	Lewis Lung Carcinoma (LLC) Mice	80 mg/kg daily	~80% reduction in tumor growth; no change in vessel density but increased vessel stabilization markers.	[10]
Vandetanib	B16.F10 Melanoma Mice	80 mg/kg daily	~80% reduction in tumor growth; significant decrease in vascular density.	[10]

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